N-[1-(3,4-dimethoxyphenyl)ethyl]-2-phenyl-4-quinolinecarboxamide hydrochloride -

N-[1-(3,4-dimethoxyphenyl)ethyl]-2-phenyl-4-quinolinecarboxamide hydrochloride

Catalog Number: EVT-4296726
CAS Number:
Molecular Formula: C26H25ClN2O3
Molecular Weight: 448.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1-(3,4-Dimethoxyphenyl)-2-propyl formate

Compound Description: 1-(3,4-Dimethoxyphenyl)-2-propyl formate is a chemical intermediate utilized in the synthesis of 1-benzyl-3-methyl-6,7-dimethoxy-3,4-dihydroisoquinoline. It is produced by the addition reaction between eugenol methyl ether and formic acid with a yield of 86.46%. []

Relevance: This compound serves as a precursor in the synthetic pathway leading to N-[1-(3,4-dimethoxyphenyl)ethyl]-2-phenyl-4-quinolinecarboxamide hydrochloride. The shared structural element is the 3,4-dimethoxyphenyl group attached to an alkyl chain. [] Further reactions transform the propyl formate group into the ethyl-amide side chain found in the target compound. []

1-(3,4-Dimethoxyphenyl)-2-propanol

Compound Description: 1-(3,4-Dimethoxyphenyl)-2-propanol is another synthetic intermediate in the production of 1-benzyl-3-methyl-6,7-dimethoxy-3,4-dihydroisoquinoline. It is formed by hydrolyzing 1-(3,4-dimethoxyphenyl)-2-propyl formate with KOH, resulting in an 86.4% yield. []

Relevance: This compound is structurally similar to N-[1-(3,4-dimethoxyphenyl)ethyl]-2-phenyl-4-quinolinecarboxamide hydrochloride through the presence of the 3,4-dimethoxyphenyl group attached to an alkyl chain. [] The transformation of the propanol group into the ethylamide present in the target compound is achieved through subsequent chemical reactions. []

1-Benzyl-3-methyl-6,7-dimethoxy-3,4-dihydroisoquinoline

Compound Description: 1-Benzyl-3-methyl-6,7-dimethoxy-3,4-dihydroisoquinoline is the final product in the synthetic pathway described in the paper. It is synthesized from eugenol methyl ether and is proposed as a potential hybrid drug with simultaneous antitumor, antimalarial, and antiviral properties due to the multiple functional groups present in its structure. []

2-(3,4-Dimethoxy-2-nitrophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-[(S)-1-phenyl-ethyl]acetamide

Compound Description: 2-(3,4-Dimethoxy-2-nitrophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-[(S)-1-phenyl-ethyl]acetamide serves as the starting material for a Bischler-Napieralski cyclization reaction. [] This reaction undergoes unexpected dealkylation, resulting in the elimination of the chiral auxiliary. []

Relevance: This compound shares significant structural similarity with N-[1-(3,4-dimethoxyphenyl)ethyl]-2-phenyl-4-quinolinecarboxamide hydrochloride. Both compounds possess a central acetamide unit linked to a 3,4-dimethoxyphenyl ethyl group. [] The key difference lies in the presence of a 2-nitrophenyl group in this compound, whereas the target compound contains a 4-quinolinecarboxamide moiety. [] This highlights how modifications to the aromatic system can create a diverse range of related compounds.

Aryl-heteroaryl-[N-(2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-aminopropoxy)methane derivatives

Compound Description: These derivatives are a class of compounds with potential physiological activity. They are characterized by a methane core linked to an aryl, a heteroaryl, and a [N-(2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-aminopropoxy) group. []

Relevance: While structurally distinct from N-[1-(3,4-dimethoxyphenyl)ethyl]-2-phenyl-4-quinolinecarboxamide hydrochloride, these derivatives share the common element of a 3,4-dimethoxyphenyl ethyl group. [] This highlights the recurring use of this group in the design of potentially bioactive molecules.

(S)-[p-[3-[[2-(3,4-Dimethoxyphenyl)ethyl]amino]-2-hydroxypropoxy] phenyl]-4-(2-thienyl)imidazole

Compound Description: (S)-[p-[3-[[2-(3,4-Dimethoxyphenyl)ethyl]amino]-2-hydroxypropoxy] phenyl]-4-(2-thienyl)imidazole is a beta-adrenoceptor antagonist with potential cardioselectivity. Research efforts aimed to modify its structure to reduce or eliminate intrinsic sympathomimetic activity (ISA). []

Relevance: Although not directly related to N-[1-(3,4-dimethoxyphenyl)ethyl]-2-phenyl-4-quinolinecarboxamide hydrochloride, this compound again demonstrates the use of the 3,4-dimethoxyphenyl ethyl group in the development of molecules with potential pharmacological activity. [] This suggests the importance of this structural feature in achieving specific biological effects.

(S)-4-Acetyl-2-[[4-[3-[[2-(3,4-dimethoxyphenyl)ethyl]amino]-2-hydroxypropoxy]phenyl]methyl]imidazole (S-51)

Compound Description: (S)-4-Acetyl-2-[[4-[3-[[2-(3,4-dimethoxyphenyl)ethyl]amino]-2-hydroxypropoxy]phenyl]methyl]imidazole (S-51) is a highly cardioselective beta-adrenoceptor antagonist with no intrinsic sympathomimetic activity. It was developed by modifying the structure of (S)-[p-[3-[[2-(3,4-dimethoxyphenyl)ethyl]amino]-2-hydroxypropoxy] phenyl]-4-(2-thienyl)imidazole to improve its pharmacological profile. []

Relevance: Similar to the previous compound, this molecule showcases the recurring presence of the 3,4-dimethoxyphenyl ethyl group in the context of beta-adrenoceptor antagonists. [] Its relationship to N-[1-(3,4-dimethoxyphenyl)ethyl]-2-phenyl-4-quinolinecarboxamide hydrochloride lies in this shared structural element, although their overall structures and pharmacological activities differ.

Properties

Product Name

N-[1-(3,4-dimethoxyphenyl)ethyl]-2-phenyl-4-quinolinecarboxamide hydrochloride

IUPAC Name

N-[1-(3,4-dimethoxyphenyl)ethyl]-2-phenylquinoline-4-carboxamide;hydrochloride

Molecular Formula

C26H25ClN2O3

Molecular Weight

448.9 g/mol

InChI

InChI=1S/C26H24N2O3.ClH/c1-17(19-13-14-24(30-2)25(15-19)31-3)27-26(29)21-16-23(18-9-5-4-6-10-18)28-22-12-8-7-11-20(21)22;/h4-17H,1-3H3,(H,27,29);1H

InChI Key

QLGSSTHLAYJXJT-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=C(C=C1)OC)OC)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.